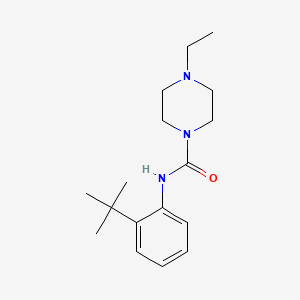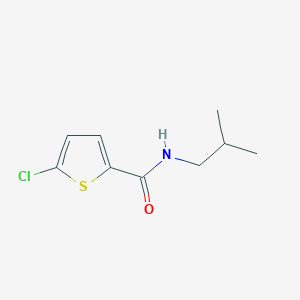
4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide, also known as MP-1, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
作用机制
The exact mechanism of action of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide is not fully understood. However, it has been proposed that it may act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to improve glucose and lipid metabolism by activating PPAR-γ.
实验室实验的优点和局限性
One of the advantages of using 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide in lab experiments is its high potency and selectivity towards certain enzymes and receptors. This allows for precise and specific modulation of biological processes. However, one of the limitations of using 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research and development of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide. One direction is the optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile, to improve its efficacy and safety as a drug. Another direction is the identification of new targets and applications for 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide, such as the treatment of neurodegenerative diseases and metabolic disorders. Finally, the development of new synthetic methods for the production of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide and its analogs may also lead to the discovery of new compounds with improved properties and applications.
合成方法
The synthesis of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide involves the reaction of 2-methyl-6-propan-2-ylphenylamine with 4-methylpiperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, resulting in the formation of 4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques such as column chromatography and recrystallization.
科学研究应用
4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12(2)14-7-5-6-13(3)15(14)17-16(20)19-10-8-18(4)9-11-19/h5-7,12H,8-11H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTOGVWIZGDDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


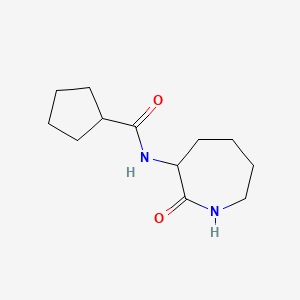

![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
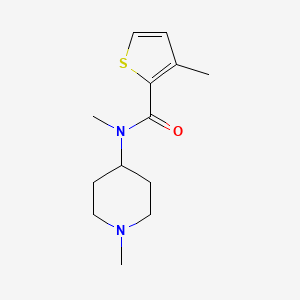
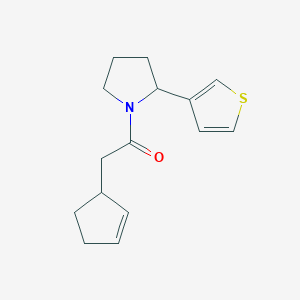

![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
